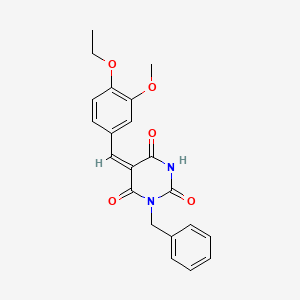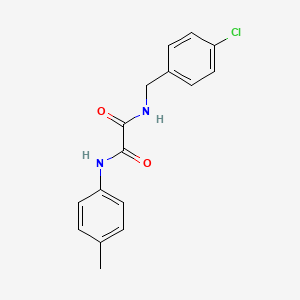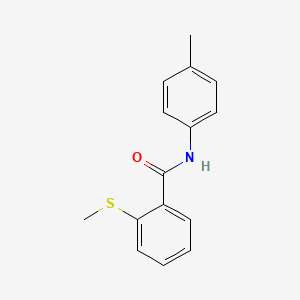![molecular formula C18H18Cl2N2O2S B4935014 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential use in scientific research. BDCRB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of chloride channels in cells. Chloride channels play a critical role in regulating cellular physiology, and the inhibition of these channels by 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide may lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the alteration of cellular ion transport. 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has also been shown to have potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has several advantages as a tool for scientific research, including its specificity for chloride channels and its potential as an anti-cancer agent. However, 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, including further investigation into its mechanism of action, its potential as an anti-cancer agent, and its role in regulating cellular physiology. Additionally, more research is needed to determine the safety and toxicity of 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in vivo, as well as its potential for use in clinical applications.
Métodos De Síntesis
3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with butyl isocyanate and carbon disulfide. The resulting product is then treated with hydrochloric acid and purified to obtain 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide.
Aplicaciones Científicas De Investigación
3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of chloride channels in cellular physiology. 3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has also been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-9-24-14-6-4-5-12(10-14)17(23)22-18(25)21-13-7-8-15(19)16(20)11-13/h4-8,10-11H,2-3,9H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFYPWPTLPDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)




![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
